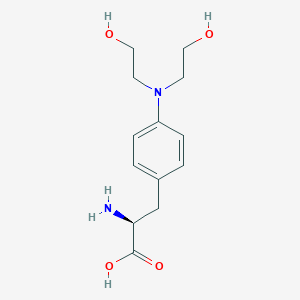
4-Bis(2-hydroxyethyl)amino-L-phenylalanine
説明
4-Bis(2-hydroxyethyl)amino-L-phenylalanine belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from a reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of phenylalanine .
Molecular Structure Analysis
The molecular formula of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine is C13H20N2O4 . Unfortunately, the specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine are not fully detailed in the search results. The molecular weight is 268.30900 .科学的研究の応用
Treatment of Multiple Myeloma
Dihydroxy Melphalan is used in high doses followed by autologous stem cell transplantation as a standard treatment for transplant-eligible patients with multiple myeloma (MM). This approach is based on the pharmacokinetics and pharmacodynamics of melphalan therapy and related compounds .
Isolated Hepatic Perfusion
An application in oncology involves isolated hepatic perfusion with melphalan, which is a regional treatment where the liver is isolated from systemic circulation to allow perfusion with high concentrations of chemotherapy, minimizing systemic exposure .
Conditioning Chemotherapy for AML
High-dose melphalan-based sequential conditioning chemotherapy is used for acute myeloid leukemia (AML) patients, aiming to improve response to induction therapy or prevent relapse after initial complete remission .
Autologous Stem Cell Transplantation in AL Amyloidosis
Melphalan at a dose of 200 mg/m² is administered prior to stem cell transplantation in AL amyloidosis, although there may be an increased risk of febrile neutropenia, sepsis, and infections .
High-Dose Melphalan and Autologous Stem Cell Transplantation
This treatment offers a high rate of durable complete hematologic responses and leads to clinical responses and improvement in survival for patients with AL amyloidosis and monoclonal immunoglobulin deposition disease (MIDD) .
Melphalan Dose Intensity for Autologous Stem Cell Transplantation
High-dose melphalan 200 mg/m² is the standard preparative regimen for MM, with several prospective clinical trials comparing its efficacy over the past two decades .
作用機序
Target of Action
Dihydroxy Melphalan, also known as Melphalan, is primarily an alkylating agent . It targets both resting and rapidly dividing tumor cells .
Mode of Action
Melphalan inhibits DNA and RNA synthesis by forming carbonium ions, which cross-link strands of DNA . This cross-linking of DNA strands inhibits the growth of cancer cells and eventually leads to cell death .
Biochemical Pathways
Melphalan affects various cellular processes and pathways. One of the significant changes observed in Melphalan-resistant cells is a metabolic switch conforming to the Warburg effect . This effect involves a shift from oxidative phosphorylation to aerobic glycolysis, a hallmark of cancer cells .
Pharmacokinetics
Melphalan’s pharmacokinetics can be predicted using a population-pharmacokinetic model . The model indicates that fat-free mass and glomerular filtration rate are the most important covariates predicting pharmacokinetics . Melphalan is metabolized primarily by spontaneous hydrolysis to monohydroxy-melphalan, dihydroxy-melphalan, and para-fluoro-phenylalanine .
Result of Action
The primary result of Melphalan’s action is the inhibition of cancer cell growth. This is achieved by cross-linking DNA strands, which prevents the cells from dividing and eventually leads to cell death .
Action Environment
The action of Melphalan can be influenced by various environmental factors. For instance, renal impairment and obesity can increase Melphalan exposure . This suggests that the patient’s physical condition can significantly impact the drug’s efficacy and stability.
特性
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGUXSYETMNGJA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222467 | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
CAS RN |
72143-20-5 | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bis(2-hydroxyethyl)amino-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROXYMELPHALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8B918966 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



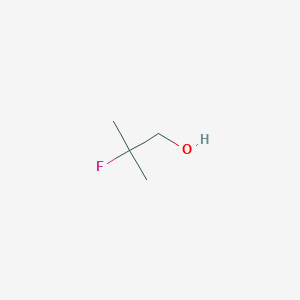
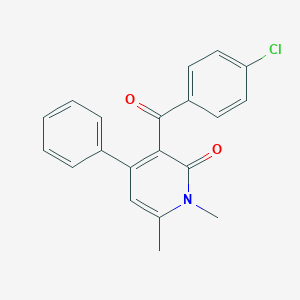
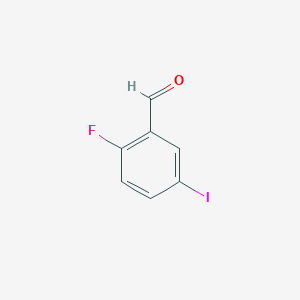
![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)
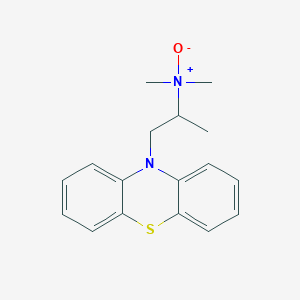


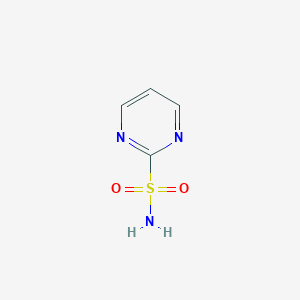
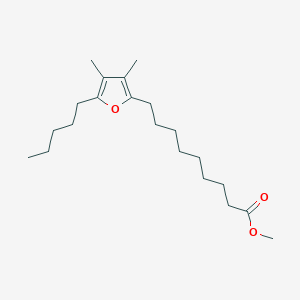

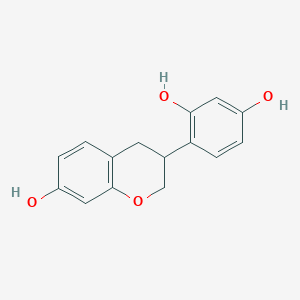
![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)
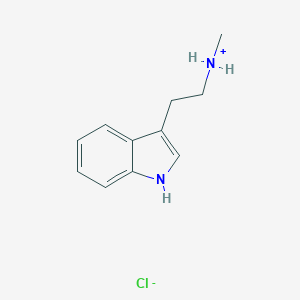
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)